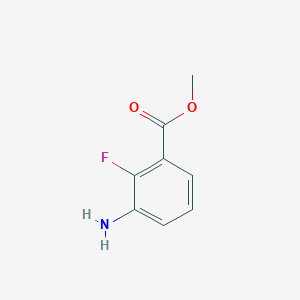![molecular formula C11H12ClN3O2S B1391482 (2-Chlor-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol CAS No. 885698-97-5](/img/structure/B1391482.png)
(2-Chlor-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
Übersicht
Beschreibung
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a morpholine ring, a thieno[3,2-d]pyrimidine core, and a chloromethyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
Target of Action
The primary targets of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol are currently unknown. The compound is a derivative of the morpholine and pyrimidine scaffolds, which are known to interact with a wide range of biological targets . .
Mode of Action
Given its structural similarity to other morpholine and pyrimidine derivatives, it is likely that it interacts with its targets through similar mechanisms, such as binding to active sites or allosteric sites of enzymes or receptors
Biochemical Pathways
The biochemical pathways affected by (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol are currently unknown. Morpholine and pyrimidine derivatives are known to affect a wide range of biochemical pathways, including those involved in cell proliferation, inflammation, and neurotransmission . .
Pharmacokinetics
Morpholine derivatives are known to have diverse pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which can be influenced by the specific substitutions on the morpholine ring
Result of Action
The molecular and cellular effects of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol are currently unknown. Morpholine and pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of many compounds
Biochemische Analyse
Biochemical Properties
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The inhibition of these kinases can lead to alterations in cellular processes, including cell growth and differentiation. Additionally, (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades .
Cellular Effects
The effects of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival . Furthermore, (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol can induce apoptosis, a programmed cell death process, in certain cancer cell lines . This apoptotic effect is mediated through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of action of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines .
Dosage Effects in Animal Models
The effects of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity in preclinical studies .
Metabolic Pathways
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound . The primary metabolic pathways include oxidation, reduction, and conjugation reactions . The involvement of specific enzymes, such as cytochrome P450, in the metabolism of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol has been documented .
Transport and Distribution
The transport and distribution of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol within tissues can also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol typically involves multiple steps. One common method starts with the chlorination of a thienopyrimidine precursor using phosphorus oxychloride. This is followed by the nucleophilic substitution of the 4-chloride with morpholine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
- 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- N-(indolin-5-yl)-6-phenylthieno[3,2-d]pyrimidin-4-amine
Uniqueness
What sets (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and the thienopyrimidine core makes it a versatile scaffold for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c12-11-13-8-5-7(6-16)18-9(8)10(14-11)15-1-3-17-4-2-15/h5,16H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOJBFAUAVIWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673033 | |
| Record name | [2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885698-97-5 | |
| Record name | [2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
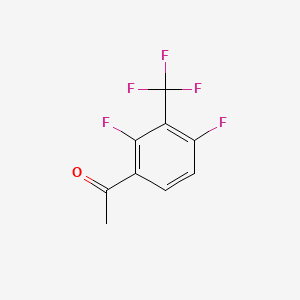
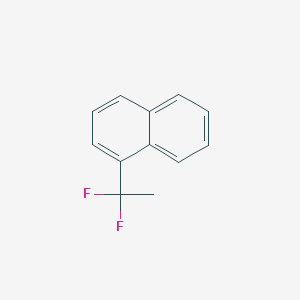
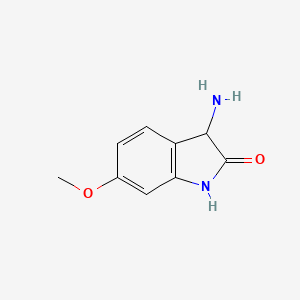
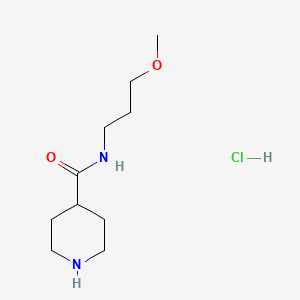
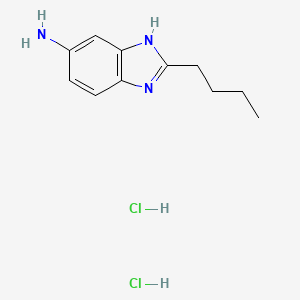
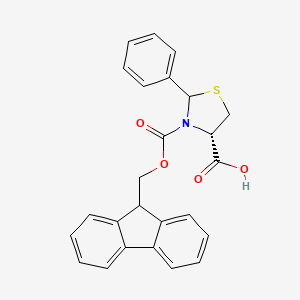
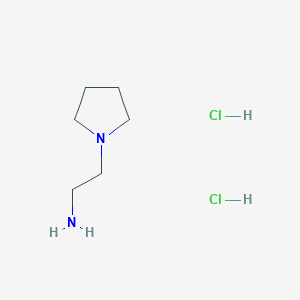
![Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B1391409.png)
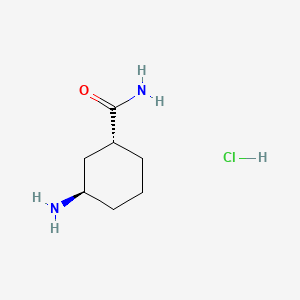
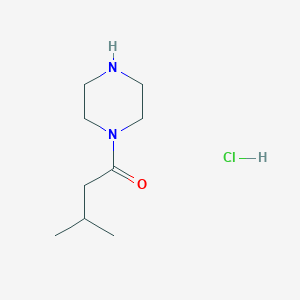
![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine](/img/structure/B1391416.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)
![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)
